N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide -

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Catalog Number: EVT-5107777
CAS Number:
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Chiral synthon: (4S-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone (R)-1 and its enantiomer (S)-1, both containing a 3,4-dimethoxyphenyl group, were synthesized as potentially valuable chiral synthons for asymmetric synthesis. []

Material Science:

  • Electron-transport material: A newly synthesized Phenanthro-imidazole crystal, 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d], showed potential as an electron transport material for OLED devices based on DFT calculations of its reorganization energy. []
  • NLO material: The same Phenanthro-imidazole crystal also exhibited a high static first hyperpolarizability, suggesting potential applications in nonlinear optics. []
Applications
  • Photoinitiator: 2,2′,4-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4′,5′-diphenyl-1,1′-two imidazole (CZ-HABI) demonstrated high efficiency as a UV photoinitiator in polymerization reactions. []
  • Photocyclization precursor: (S)-3-(3,4-dimethoxyphenyl)-2-(1,3-dioxol, 3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrate was synthesized and utilized in photocyclization reactions. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a newly synthesized bio-functional hybrid molecule. It was created by combining 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen in a single-step reaction. []
  • Relevance: The compound shares a structural similarity with N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide by incorporating the 3,4-dimethoxyphenyl moiety. Both compounds belong to the amide functional group, containing a nitrogen atom linked to a carbonyl group. []

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

  • Compound Description: This compound features a keto group in an s-cis configuration with respect to the olefinic double bond. Notably, the dihedral angle between its two aromatic rings is 9.5(2)°. []
  • Relevance: Similar to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, this compound possesses the 3,4-dimethoxyphenyl substructure. They share a common backbone structure consisting of a benzene ring linked to a propene chain with an aromatic ring on the other end. []

(Z)‐3‐(3,4‐Dimethoxy­phen­yl)‐2‐(4‐methoxy­phen­yl)acrylonitrile

  • Compound Description: This dipolarophile, synthesized through a base-catalyzed reaction, is significant for constructing bioactive heterocycles. It features a Z configuration around its olefinic bond. []
  • Relevance: The shared 3,4-dimethoxyphenyl group links this compound structurally to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide. Moreover, both contain an acrylonitrile group, with the primary difference being the substituent on the phenyl ring attached to the acrylonitrile group. []

4′-(3,4-Di­meth­oxy­phen­yl)-2,2′:6′,2′′-terpyridine

  • Compound Description: This compound consists of a terpyridine unit with a 3,4-dimethoxyphenyl substituent at the central pyridyl ring's 4-position. It exhibits a transoid conformation across the interannular C—C bonds. []
  • Relevance: This compound, like N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, contains the 3,4-dimethoxyphenyl structural motif. The commonality highlights the recurring relevance of this specific substitution pattern in various chemical contexts. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: This molecule, characterized through UV-Visible, FT-IR, NMR, and mass spectrometry, has been the subject of both experimental and theoretical investigations. []
  • Relevance: EDMT and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide share the 3,4-dimethoxyphenyl substituent. This common feature suggests a potential for similar pharmacological or chemical properties. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound was synthesized via a 'one-pot' reductive cyclization using sodium dithionite in DMSO. []
  • Relevance: The inclusion of the 3,4-dimethoxyphenyl group directly connects this compound to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide. This shared feature points to potential similarities in their chemical behavior and potential biological activities. []

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

  • Compound Description: This newly synthesized molecule bears structural resemblance to papaverine. It's been studied for its potential to influence smooth muscle activity and bioelectrogenesis. []
  • Relevance: This compound is highly relevant due to its direct inclusion of the N-(3,4-dimethoxyphenyl) moiety, a key structural element also present in N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

  • Compound Description: This compound is one component of a 1:19 co-crystal that also includes 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. The fused-ring system within its structure is notably buckled due to an ethylene linkage. []
  • Relevance: This compound, similar to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, features the 3,4-dimethoxyphenyl substituent. This shared structural element could suggest similarities in their chemical properties and potential biological activity. []

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This molecule is the major component in a 1:19 co-crystal with 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. Its partially saturated ring adopts a half-chair conformation, and its dimethoxy-substituted benzene ring is nearly orthogonal to the benzene ring it's attached to. []
  • Relevance: This compound shares the 3,4-dimethoxyphenyl substituent with N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, indicating a potential for analogous reactivity and pharmacological profiles. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: This compound, synthesized via a Dimroth rearrangement, acts as a new inhibitor of CLK1 and DYRK1A kinases. []
  • Relevance: This compound directly incorporates N-(3,4-dimethoxyphenyl) as a core structural component, making it highly related to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide. This shared motif is indicative of potential similarities in their binding affinities and pharmacological activities. []

(+)-5-(3,4-Dimethoxyphenyl)-4-[[N- [(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole

  • Compound Description: This strongly fluorescent compound and its enantiomer were synthesized using chiral auxiliary-bearing isocyanides, specifically (4S-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone (R)-1 and its enantiomer (S)-1. []
  • Relevance: Both this compound and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide share the 3,4-dimethoxyphenyl structural element, indicating a potential for similar chemical behavior and possible applications in fluorescent probes or materials. []

1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea

  • Compound Description: This compound is a novel 1-benzoylthiourea derivative, studied for its biological activity, metal coordination ability, and hydrogen-bond formation. []
  • Relevance: Both this compound and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide share the 3,4-dimethoxyphenyl group, which might contribute to similar pharmacological or chemical properties. []

3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol

  • Compound Description: This compound serves as a key intermediate in the synthesis of various 1,2,4-triazole derivatives evaluated for their anti-inflammatory activity. []
  • Relevance: This compound and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide share a common 3,4-dimethoxyphenyl motif, indicating potential similarities in their chemical reactivities and possible biological activities. []

2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole

  • Compound Description: This compound acts as a precursor in the synthesis of 1,3,4-thiadiazole derivatives with anti-inflammatory properties. []
  • Relevance: The shared presence of the 3,4-dimethoxyphenyl group connects this compound with N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, implying potential similarities in their chemical behavior and possible biological activities. []

l-(5-(3,4-dimetoxyphenyl)-pyrazol-3-yl-oxypropyl)-3-[n-methyl-n-[2-(3,4-dimethoxyphenyl)ethyl]amino] propane hydrochloride (KC11346)

  • Compound Description: This compound and its metabolites, KC12795 and KC12816, were investigated in a study using a specific HPLC method to determine their presence in dog plasma. []
  • Relevance: Both KC11346 and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide contain the 3,4-dimethoxyphenyl substituent. This structural similarity might translate to comparable pharmacokinetic properties, such as absorption and distribution. []

N-[3-(3,4-Dimethoxyphenyl)propanoyl]pyrrole

  • Compound Description: This compound is a metabolite of Piper brachystachyum, synthesized in a three-step process. []
  • Relevance: Both this compound and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide possess the 3,4-dimethoxyphenyl structural motif. This shared feature suggests potential similarities in their biosynthesis or metabolic pathways. []

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: Two crystallographically independent molecules (A and B) with similar conformations characterize this compound. []
  • Relevance: This compound shares the N-(3,4-dimethoxyphenyl) core with N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, suggesting that they might exhibit comparable binding affinities or pharmacological activities. []

2-acetyl-5-(3,4-dimethoxyphenyl)-6-ethoxycarbonyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-8-ium chloride

  • Compound Description: This compound exists as a molecular salt and crystallizes with two ion pairs in its asymmetric unit. It features a 3,4-dimethoxy-substituted phenyl ring that forms specific dihedral angles with the pyrimidine and thiazole rings within the structure. []
  • Relevance: Both this compound and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide incorporate the 3,4-dimethoxyphenyl moiety. This shared feature might lead to similar physicochemical properties, potentially influencing their solubility and interactions with biological targets. []
  • Compound Description: This compound has been studied for its effects on action potential, inward rectifier K+ current (IK1), and delayed rectifier K+ current (IK) in guinea pig ventricular myocytes. []
  • Relevance: DDPH contains the 3,4-dimethoxyphenyl-ethylamino moiety, a structural feature related to the N-(3,4-dimethoxyphenyl) core in N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide. This suggests potential similarities in their interactions with ion channels and their effects on cellular electrophysiology. []

4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound is a Schiff base ligand that has been characterized using various spectroscopic techniques and X-ray crystallography. []
  • Relevance: This compound, similar to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, contains the 3,4-dimethoxyphenyl substructure. This shared structural motif suggests potential for similar coordination chemistry and possible applications as ligands in metal complexes. []

N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Compound Description: This amide features a specific dihedral angle between its benzene rings. In its crystal structure, molecules are interlinked by N—H⋯O hydrogen bonds, creating a one-dimensional network. []
  • Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)acetamide structure with N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide. This significant overlap suggests potentially similar chemical reactivity and physical properties. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

  • Compound Description: The thiazole ring in this compound is oriented at a specific dihedral angle to the benzene ring. The crystal structure reveals the formation of inversion dimers through N—H⋯N hydrogen bonds. []
  • Relevance: This compound, like N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, incorporates the 3,4-dimethoxyphenyl moiety. This structural similarity might indicate a potential for comparable interactions with biological targets or similarities in their chemical reactivity. []

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

  • Compound Description: This compound was synthesized and its potential biological activity and toxicity were evaluated through in silico simulations. It was specifically synthesized for its potential contractile activity. []
  • Relevance: DIQ, similar to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, contains the 3,4-dimethoxyphenyl moiety. This shared structural feature suggests that they might exhibit comparable interactions with biological targets or possess similar pharmacological activities. []

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

  • Compound Description: This compound's asymmetric unit comprises two independent molecules. In its crystal structure, N—H⋯O hydrogen bonds form chains, which are further connected by C—H⋯O hydrogen bonds to create a three-dimensional network. []
  • Relevance: Similar to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, this compound features the 3,4-dimethoxyphenyl group. This commonality highlights the recurring use of this structural motif in various chemical contexts, suggesting potential for similar chemical properties or reactivity patterns. []

5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide

  • Compound Description: This newly-patented compound demonstrates promising drug-like characteristics and is being investigated for its potential in treating type-II diabetes. []
  • Relevance: This compound is structurally related to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide through the presence of the N-(3,4-dimethoxyphenyl)amide moiety. This shared feature suggests a potential for overlapping pharmacological activities, particularly related to metabolic diseases. []

(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate

  • Compound Description: This compound was synthesized from 3,4-dimethoxybenzaldehyde, malononitrile, and 5-phenylcyclohexane-1,3-dione. The cyclohexyl and pyran rings in its structure adopt half-boat and V-shaped conformations, respectively. []
  • Relevance: Both this compound and N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide contain the 3,4-dimethoxyphenyl substituent. This shared structural element suggests a potential for similar chemical reactivity and potential applications in synthetic chemistry. []

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone analog is characterized by a planar molecular backbone stabilized by intramolecular C-H…O…H-C hydrogen bonds. []
  • Relevance: Similar to N-(3,4-Dimethoxyphenyl)-2-pyridinecarboxamide, this compound incorporates the 3,4-dimethoxyphenyl group. This shared structural feature highlights the significance of this specific substitution pattern in various chemical contexts and suggests potential for similar chemical properties or reactivity. []

Properties

Product Name

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

IUPAC Name

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17)

InChI Key

MUFYBHIXCJGGTP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.